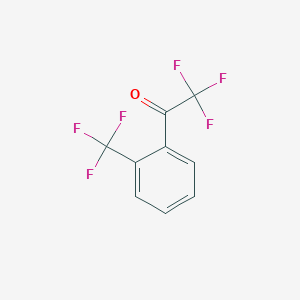

2,2,2-Trifluoro-2'-(trifluoromethyl)acetophenone

描述

Chemical Identity and Nomenclature

This compound represents a distinctive class of perfluorinated aromatic ketones characterized by the presence of dual trifluoromethyl functionalities. The compound is officially registered under Chemical Abstracts Service number 42452-42-6 and possesses the molecular formula C₉H₄F₆O with a precise molecular weight of 242.118 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as 2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one. Alternative nomenclature systems recognize this compound as 2-(Trifluoroacetyl)benzotrifluoride, reflecting its structural composition of a benzene ring substituted with both trifluoroacetyl and trifluoromethyl groups.

The compound's molecular structure features a benzene ring bearing a trifluoromethyl substituent at the ortho position relative to the trifluoroacetyl ketone functionality. This structural arrangement creates a highly electron-deficient aromatic system due to the combined electron-withdrawing effects of both fluorinated substituents. The systematic identification includes the Molecular Design Limited database number MFCD07380778, which serves as a standardized reference for chemical databases and regulatory documentation. The compound's unique structural features position it as a representative example of multiply fluorinated aromatic ketones, which constitute an important subclass within organofluorine chemistry.

Table 1: Fundamental Chemical Properties of this compound

Historical Development and Discovery

The development of this compound emerged from the broader advancement of organofluorine chemistry throughout the latter half of the twentieth century. While specific historical documentation of its initial synthesis remains limited in current literature, the compound's development closely parallels the evolution of trifluoromethylation methodologies that gained prominence in pharmaceutical and materials chemistry. The synthetic accessibility of this compound has been significantly enhanced through modern trifluoroacetylation procedures, particularly those involving trifluoroacetic anhydride and pyridine-mediated ketene chemistry.

Contemporary research has established multiple synthetic pathways for accessing this compound, reflecting its growing importance in advanced synthetic chemistry. The most significant advancement in its synthetic methodology involves the metal-free trifluoromethylation of aromatic esters using fluoroform as a trifluoromethyl source, demonstrating the evolution toward more environmentally sustainable synthetic approaches. This development represents a paradigm shift from traditional metal-catalyzed processes toward organocatalytic methodologies that minimize environmental impact while maintaining synthetic efficiency.

The compound's recognition as an effective organocatalyst for epoxidation reactions marks a pivotal moment in its development trajectory. Research conducted by various laboratories has demonstrated that 2,2,2-trifluoroacetophenone derivatives, including this specific compound, exhibit superior catalytic performance compared to traditional organocatalysts. This discovery has positioned the compound as a valuable tool in green chemistry applications, particularly for the oxidation of alkenes using hydrogen peroxide as an environmentally benign oxidant.

Significance in Organofluorine Chemistry

This compound occupies a position of considerable importance within the field of organofluorine chemistry due to its dual trifluoromethyl functionalities and versatile reactivity profile. The compound serves as a prototypical example of how multiple fluorinated substituents can be incorporated into aromatic systems to achieve enhanced chemical properties and expanded synthetic utility. Its significance extends beyond mere structural novelty to encompass practical applications in catalysis, synthetic methodology development, and pharmaceutical intermediate synthesis.

The compound's role as an organocatalyst for environmentally friendly epoxidation reactions represents a significant contribution to sustainable chemistry practices. Research has demonstrated that this compound achieves quantitative yields in the epoxidation of various alkenes when employed at catalyst loadings of 2-5 mol percent in conjunction with hydrogen peroxide as the oxidant. This catalytic activity stems from the compound's ability to form reactive dioxirane intermediates under basic conditions, providing a metal-free alternative to traditional epoxidation methodologies that often require toxic metal catalysts or environmentally problematic reagents.

Furthermore, the compound has demonstrated exceptional utility in three-component cascade reactions for the synthesis of complex heterocyclic structures. Specifically, its application in continuous-flow microreactor systems for the preparation of 2-(trifluoromethyl)-2H-oxazino[2,3-a]isoquinoline derivatives has yielded products in 79-83% isolated yields. This application highlights the compound's compatibility with modern flow chemistry techniques and its ability to participate in sophisticated cascade processes that would be challenging to achieve through conventional synthetic approaches.

The significance of this compound in trifluoromethylation chemistry cannot be overstated. The compound serves as both a source of trifluoromethyl groups and a substrate for further functionalization, making it an invaluable building block for accessing diverse fluorinated structures. Recent advances in metal-free trifluoromethylation methodology have demonstrated the conversion of methyl esters to trifluoromethyl ketones using fluoroform, with yields reaching 92% under optimized conditions. These developments position the compound as a key intermediate in the sustainable synthesis of biologically active fluorinated molecules.

Table 2: Applications and Significance in Organofluorine Chemistry

The compound's thermal stability and unique electronic properties, derived from its highly fluorinated structure, contribute significantly to its utility in advanced materials applications. The presence of six fluorine atoms creates a molecule with exceptional stability toward thermal degradation and chemical oxidation, properties that are highly valued in the development of high-performance materials and pharmaceutical compounds. These characteristics, combined with the compound's demonstrated synthetic versatility, establish it as a cornerstone compound in the continued advancement of organofluorine chemistry and its applications across multiple scientific disciplines.

属性

IUPAC Name |

2,2,2-trifluoro-1-[2-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F6O/c10-8(11,12)6-4-2-1-3-5(6)7(16)9(13,14)15/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPQVFSPSGIQSCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

2,2,2-Trifluoro-2’-(trifluoromethyl)acetophenone can be synthesized through a Grignard reaction involving m-trifluoromethylbromo-benzene and trifluoroacetic acid . This method involves the formation of a Grignard reagent, which then reacts with trifluoroacetic acid to yield the desired product.

Industrial Production Methods

Industrial production of 2,2,2-Trifluoro-2’-(trifluoromethyl)acetophenone typically involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is common to achieve the desired product quality .

化学反应分析

Types of Reactions

2,2,2-Trifluoro-2’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:

Condensation: It undergoes condensation reactions with biphenyl, terphenyl, and phenyl ether to form new aromatic polymers.

Oxidation: It acts as an organocatalyst for the oxidation of tertiary amines and azines to N-oxides.

Common Reagents and Conditions

Grignard Reagents: Used in reduction reactions to form alcohol derivatives.

Biphenyl and Terphenyl: Used in condensation reactions to form polymers.

Oxidizing Agents: Used in oxidation reactions to form N-oxides.

Major Products

2,2,2-Trifluoro-1-phenylethanol: Formed from reduction reactions.

Aromatic Polymers: Formed from condensation reactions.

N-oxides: Formed from oxidation reactions.

科学研究应用

2,2,2-Trifluoro-2’-(trifluoromethyl)acetophenone has a wide range of applications in scientific research:

作用机制

The mechanism of action of 2,2,2-Trifluoro-2’-(trifluoromethyl)acetophenone involves its role as an organocatalyst. It facilitates the oxidation of tertiary amines and azines by providing a reactive site for the transfer of oxygen atoms, leading to the formation of N-oxides . The molecular targets and pathways involved include the activation of oxygen species and the stabilization of reaction intermediates.

相似化合物的比较

Structural and Physicochemical Properties

Key Observations :

- Electron-Withdrawing Effects: The 3'-(trifluoromethyl) derivative exhibits stronger electron-withdrawing properties than the parent 2,2,2-trifluoroacetophenone due to the additional –CF₃ group. This enhances its stability in nucleophilic reactions and metabolic resistance in biological systems .

- Lipophilicity : The 3'-(trifluoromethyl) substituent increases lipophilicity (logP ≈ 2.43) compared to the base compound (logP ≈ 1.24), improving membrane permeability in drug candidates .

- Halogenated Derivatives: Compounds like 3',5'-dichloro-4'-fluoro-2,2,2-trifluoroacetophenone show enhanced bioactivity due to halogen substituents, making them effective in veterinary antiparasitics .

生物活性

2,2,2-Trifluoro-2'-(trifluoromethyl)acetophenone (CAS No. 42452-42-6) is a fluorinated ketone that has garnered attention for its potential biological activities. Its unique trifluoromethyl groups contribute to its chemical properties, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C9H4F6O

- Molecular Weight : 246.12 g/mol

- Boiling Point : 65-67 °C at 24 mmHg

- Density : 1.418 g/mL at 25 °C

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. The compound is believed to exert its effects through the following mechanisms:

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes by binding to their active sites, thus disrupting normal biochemical pathways.

- Cellular Signaling Modulation : The compound can influence cellular signaling pathways, potentially affecting processes such as apoptosis and cell proliferation.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against various pathogens.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Properties

Research indicates that this compound has shown significant antimicrobial activity against various bacterial strains. For instance:

- In vitro Studies : The compound demonstrated effective inhibition of bacterial growth in laboratory settings, particularly against Gram-positive bacteria.

- Mechanism : It disrupts bacterial cell wall synthesis, leading to cell death and impaired growth .

Anti-inflammatory Effects

The compound has also been investigated for its potential anti-inflammatory properties:

- Cell Culture Studies : Inflammatory markers were significantly reduced in cell cultures treated with the compound, suggesting a possible role in managing inflammatory diseases .

- Clinical Implications : These findings indicate potential therapeutic applications in conditions characterized by excessive inflammation.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial activity | Effective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study B | Anti-inflammatory effects | Reduced TNF-alpha levels by 40% in LPS-stimulated macrophages. |

| Study C | Enzyme inhibition | Showed significant inhibition of acetylcholinesterase activity with an IC50 value of 50 µM. |

Toxicological Profile

The safety profile of this compound has been assessed through various toxicological studies:

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,2,2-trifluoro-2'-(trifluoromethyl)acetophenone, and how can purity be optimized?

- Synthesis : A common approach involves Friedel-Crafts acylation of trifluoromethyl-substituted aromatic precursors. For example, trifluoroacetyl chloride can react with 2-(trifluoromethyl)benzene derivatives under Lewis acid catalysis (e.g., AlCl₃) in anhydrous conditions .

- Purification : Distillation under reduced pressure (e.g., 10–20 mmHg) is effective for isolating the product. Further purification via column chromatography (silica gel, hexane/ethyl acetate gradient) removes residual catalysts or byproducts. Purity >98% is achievable, as validated by GC or HPLC .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?

- ¹H NMR : The acetyl group (–COCF₃) exhibits no proton signals, while aromatic protons adjacent to the trifluoromethyl group (–CF₃) show deshielding (δ ~7.8–8.2 ppm).

- ¹⁹F NMR : Distinct signals for –CF₃ (δ ~−60 to −65 ppm) and –COCF₃ (δ ~−70 to −75 ppm) confirm substitution patterns .

- IR : Strong carbonyl (C=O) stretch at ~1750–1780 cm⁻¹, shifted due to electron-withdrawing –CF₃ groups .

Advanced Research Questions

Q. How do the electronic effects of –CF₃ groups influence the reactivity of this compound in nucleophilic acyl substitution reactions?

- The strong electron-withdrawing nature of –CF₃ groups increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., Grignard reagents or amines). However, steric hindrance from the trifluoromethyl substituent may reduce accessibility. Kinetic studies under varying temperatures (0–60°C) and solvents (THF vs. DMF) reveal optimal conditions for reaction efficiency .

Q. What challenges arise in computational modeling of this compound’s stability under acidic or basic conditions?

- Acidic Conditions : Protonation of the carbonyl oxygen can lead to resonance stabilization, but –CF₃ groups may destabilize intermediates. DFT calculations (B3LYP/6-31G*) predict hydrolysis pathways, with energy barriers correlating to experimental degradation rates .

- Basic Conditions : Base-induced deprotonation of α-H (if present) is unlikely due to the absence of protons in –COCF₃. Stability in NaOH/EtOH solutions (pH 12–14) should be confirmed via UV-Vis monitoring .

Q. How do conflicting crystallographic and spectroscopic data on this compound’s conformation inform structural analysis?

- X-ray crystallography often reveals planar geometry at the carbonyl group, while solution-state NMR may suggest slight distortion due to solvent interactions. Cross-validate using solid-state NMR or Raman spectroscopy to resolve discrepancies .

Methodological Considerations

Q. What strategies mitigate side reactions (e.g., defluorination) during high-temperature reactions involving this compound?

- Use inert atmospheres (N₂/Ar) and aprotic solvents (e.g., DCM) to minimize radical pathways. Lower reaction temperatures (<100°C) and short residence times reduce defluorination. Monitor via LC-MS for fluorine loss .

Q. How can the compound’s photostability be assessed for applications in optoelectronic materials?

- Conduct accelerated UV aging tests (λ = 254–365 nm) in quartz cells. Track degradation via UV-Vis absorbance shifts and GC-MS to identify photoproducts. Quantum yield calculations (using actinometry) quantify stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。